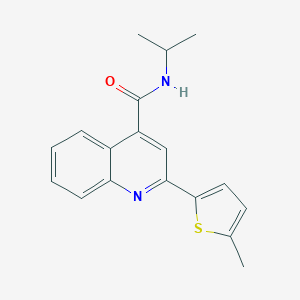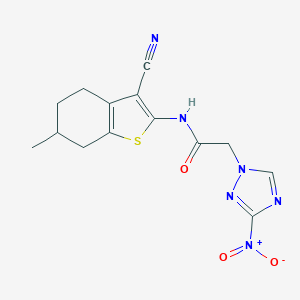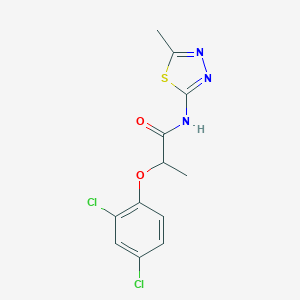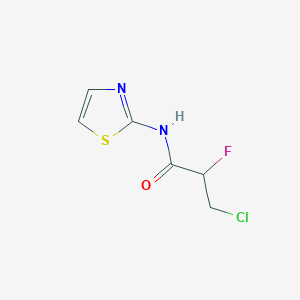![molecular formula C9H7ClINO3 B332395 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid](/img/structure/B332395.png)
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is an organic compound with the molecular formula C9H7ClINO3 It is a derivative of benzoic acid, featuring both chloro and iodo substituents on the benzene ring, along with an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid typically involves multiple steps:
Iodination: Starting with methyl 2-aminobenzoate, an iodination reaction is performed using iodine to obtain 2-amino-5-iodobenzoic acid methyl ester.
Sandmeyer Reaction: The amino group is then converted to a chloro group through a Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoic acid methyl ester.
Hydrolysis: Finally, the ester is hydrolyzed under alkaline conditions to yield 2-chloro-5-iodobenzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. The aminoacetic acid moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the same chloro and iodo substituents but lacks the aminoacetic acid moiety.
2-Amino-5-iodobenzoic acid: Contains an amino group instead of a chloro group.
2-Chloro-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is unique due to the presence of both chloro and iodo substituents along with an aminoacetic acid moiety.
Propiedades
Fórmula molecular |
C9H7ClINO3 |
|---|---|
Peso molecular |
339.51 g/mol |
Nombre IUPAC |
2-[(2-chloro-5-iodobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7ClINO3/c10-7-2-1-5(11)3-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Clave InChI |
PMUGKQQTUDCSLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one](/img/structure/B332312.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B332313.png)
![5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE](/img/structure/B332316.png)
![4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE](/img/structure/B332321.png)
![Isopropyl 4-(aminocarbonyl)-5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332323.png)
![1-(2,4-difluorophenyl)-5-(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B332324.png)
![5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332325.png)



![5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332332.png)

![2-phenyl-2-(phenylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B332336.png)
![Isopropyl 4-cyano-3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B332338.png)
